molecular formula C15H14N2O B8767726 2-(Benzyloxy)-4,6-dimethylnicotinonitrile

2-(Benzyloxy)-4,6-dimethylnicotinonitrile

Cat. No. B8767726
M. Wt: 238.28 g/mol
InChI Key: FQKNEAIDZDYFNA-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

To a solution of 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile (85.0 g, 0.574 mol) and benzyl chloride (87.0 g, 0.688 mol) in toluene (800 mL) was added Ag2O (146 g, 0.631 mol). The reaction mixture was stirred at 110° C. overnight. The reaction mixture was filtered through CELITE® and the solids washed with CH2Cl2. The filtrate was concentrated under vacuum and purified by column chromatography (petroleum ether/EtOAc) to give 2-(benzyloxy)-4,6-dimethylpyridine-3-carbonitrile (Cpd W, 89 g, 65%) as a white solid.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step One
[Compound]
Name
Ag2O
Quantity
146 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([CH3:10])[CH:5]=[C:4]([CH3:11])[N:3]=1.[CH2:12](Cl)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C1(C)C=CC=CC=1>[CH2:12]([O:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([CH3:10])[CH:5]=[C:4]([CH3:11])[N:3]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
85 g
Type
reactant
Smiles
OC1=NC(=CC(=C1C#N)C)C
Name
Quantity
87 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Ag2O
Quantity
146 g
Type
reactant
Smiles
Name
Quantity
800 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 110° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through CELITE®
WASH
Type
WASH
Details
the solids washed with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (petroleum ether/EtOAc)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=NC(=CC(=C1C#N)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 89 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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